3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride
Description
Properties
IUPAC Name |
4-hydrazinyl-1,1-dioxothiolan-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S.2ClH/c5-6-3-1-10(8,9)2-4(3)7;;/h3-4,6-7H,1-2,5H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHVHHRJJKEFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride typically involves the reaction of tetrahydrothiophene derivatives with hydrazine and other reagents under controlled conditions. One common method includes the following steps:
Starting Material: Tetrahydrothiophene is used as the starting material.
Hydroxylation: The tetrahydrothiophene undergoes hydroxylation to introduce the hydroxyl group at the 4-position.
Hydrazinylation: The hydroxylated tetrahydrothiophene is then reacted with hydrazine to introduce the hydrazinyl group at the 3-position.
Oxidation: The compound is oxidized to form the 1,1-dioxide functional group.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.
Substitution: The hydrazinyl and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazinyl or hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural and Functional Group Analysis
The compound is compared to analogs sharing the sulfone (1,1-dioxide) moiety and dihydrochloride salt form. Key differences lie in substituents and ring systems:
2.2. Physicochemical Properties
- Solubility: All dihydrochloride salts exhibit high water solubility due to ionic character. The hydroxyl and hydrazinyl groups in the main compound may further enhance polar interactions compared to amino or pyrrolidinyl analogs .
- Stability : Dihydrochloride salts generally improve thermal stability. However, hydrazine derivatives (e.g., 3-Hydrazinyl) may show lower oxidative stability compared to amine-substituted analogs .
Key Research Findings
- Reactivity: The hydrazinyl group in the main compound facilitates nucleophilic substitution reactions, enabling diverse heterocyclic formations (e.g., thiadiazoles) compared to less reactive amino analogs .
- Bioactivity : Thiomorpholine derivatives (e.g., CAS 1015443-63-6) show higher selectivity in enzyme inhibition due to their rigid, chiral structures .
- Safety: Benzidine-based dihydrochlorides (e.g., 3,3’-dichlorobenzidine) are carcinogenic, highlighting the importance of substituent choice in reducing toxicity .
Biological Activity
3-Hydrazinyl-4-hydroxytetrahydrothiophene 1,1-dioxide dihydrochloride is a chemical compound characterized by its unique structure, which includes both hydrazinyl and hydroxyl groups attached to a tetrahydrothiophene ring. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C4H11Cl2N2O3S
- CAS Number : 1093404-27-3
- Molecular Weight : 201.12 g/mol
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Hydrogen Bonding : The hydroxyl group may participate in hydrogen bonding, influencing the compound's biological effects.
Antimicrobial Properties
Research has indicated that compounds similar to 3-Hydrazinyl-4-hydroxytetrahydrothiophene exhibit significant antimicrobial activity. Studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, warranting further exploration into its mechanism and efficacy against different cancer types.
Enzyme Inhibition
The compound is also being studied for its potential to inhibit specific enzymes involved in disease pathways. For example, it may target enzymes associated with cancer cell proliferation or antibiotic resistance mechanisms.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
- Results : The compound showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized for evaluating cell viability.
- Results : A dose-dependent decrease in viability was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of 25 µM and 30 µM respectively.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Unique hydrazinyl and hydroxyl groups |
| Hydrazine derivatives | Varies | Variable | Commonly used in pharmaceuticals |
| Tetrahydrothiophene derivatives | Varies | Variable | Known for diverse biological activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
